molecular formula C9H9F3N2O3 B3000076 Ethyl 4-formyl-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate CAS No. 2470435-97-1

Ethyl 4-formyl-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate

Cat. No.: B3000076
CAS No.: 2470435-97-1
M. Wt: 250.177
InChI Key: AIDZWUBUZYYHDS-UHFFFAOYSA-N
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Description

Ethyl 4-formyl-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate is a chemical compound with the molecular formula C9H9F3N2O3 It is a pyrazole derivative, characterized by the presence of a formyl group at the 4-position and a trifluoroethyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-formyl-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate typically involves the reaction of ethyl 4-formylpyrazole-3-carboxylate with 2,2,2-trifluoroethyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-formyl-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Ethyl 4-carboxy-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate.

    Reduction: Ethyl 4-hydroxymethyl-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-formyl-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structural features.

    Industry: It may be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 4-formyl-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The trifluoroethyl group can enhance the compound’s binding affinity and specificity for certain molecular targets, while the formyl group can participate in covalent interactions with nucleophilic residues in proteins.

Comparison with Similar Compounds

Ethyl 4-formyl-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate can be compared with other pyrazole derivatives such as:

    Ethyl 4-formylpyrazole-3-carboxylate: Lacks the trifluoroethyl group, which may result in different biological activity and chemical reactivity.

    Ethyl 4-formyl-1-methylpyrazole-3-carboxylate: Contains a methyl group instead of a trifluoroethyl group, affecting its hydrophobicity and interaction with biological targets.

    Ethyl 4-formyl-1-phenylpyrazole-3-carboxylate: The phenyl group introduces aromaticity, which can influence the compound’s electronic properties and binding interactions.

The presence of the trifluoroethyl group in this compound makes it unique, as it can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets.

Properties

IUPAC Name

ethyl 4-formyl-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O3/c1-2-17-8(16)7-6(4-15)3-14(13-7)5-9(10,11)12/h3-4H,2,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIDZWUBUZYYHDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C=C1C=O)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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